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Compound of Interest

Compound Name:
3-Methoxy-N,N-

dimethylbenzylamine

Cat. No.: B097300 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxy-N,N-
dimethylbenzylamine, a substituted benzylamine derivative of interest in organic synthesis

and medicinal chemistry. This document details its chemical identity, physicochemical

properties, a proposed synthetic route, and an analysis of its potential, though currently

undocumented, biological significance.

Chemical Identity and Nomenclature
The compound commonly referred to as 3-Methoxy-N,N-dimethylbenzylamine is

systematically named in accordance with IUPAC nomenclature.

IUPAC Name: 1-(3-methoxyphenyl)-N,N-dimethylmethanamine

It is crucial to distinguish this compound from its isomer, 3-methoxy-N,N-dimethylaniline, where

the dimethylamino group is directly attached to the benzene ring. The presence of a methylene

bridge between the phenyl ring and the nitrogen atom is characteristic of a benzylamine

structure.

A comprehensive list of synonyms and identifiers for this compound is provided in the table

below to aid in literature searches and material sourcing.
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Identifier Type Value

IUPAC Name 1-(3-methoxyphenyl)-N,N-dimethylmethanamine

Synonyms

3-Methoxy-N,N-dimethylbenzylamine, N,N-

Dimethyl-3-methoxybenzylamine, (3-

Methoxyphenyl)methyl-dimethylamine

CAS Number 15184-99-3

PubChem CID 547434[1]

Molecular Formula C₁₀H₁₅NO

Molecular Weight 165.23 g/mol [1]

InChI Key IENUHHADGQLQLU-UHFFFAOYSA-N[1]

Physicochemical Properties
Understanding the physicochemical properties of a compound is fundamental for its application

in research and development, influencing factors such as solubility, stability, and bioavailability.

The table below summarizes the key physicochemical data for 1-(3-methoxyphenyl)-N,N-

dimethylmethanamine.

Property Value

Appearance Colorless liquid

Boiling Point 105 °C at 13 mmHg

Density 0.984 g/mL

Refractive Index 1.514

Flash Point 96 °C (205 °F)

XLogP3 1.9

Synthesis Methodology: Reductive Amination
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A plausible and widely utilized method for the synthesis of 1-(3-methoxyphenyl)-N,N-

dimethylmethanamine is the reductive amination of 3-methoxybenzaldehyde with

dimethylamine. This two-step, one-pot reaction involves the formation of an intermediate

iminium ion, which is subsequently reduced to the target tertiary amine.

Proposed Experimental Protocol
Materials:

3-Methoxybenzaldehyde

Dimethylamine (solution in THF or as hydrochloride salt)

Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent

Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent

Acetic acid (optional, as a catalyst)

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

To a stirred solution of 3-methoxybenzaldehyde (1.0 eq) in the chosen solvent, add

dimethylamine (1.2-1.5 eq).

If using dimethylamine hydrochloride, a base such as triethylamine (1.5 eq) should be added

to liberate the free amine.

A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion.

Stir the mixture at room temperature for 1-2 hours.

Slowly add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq), in portions.
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Continue stirring at room temperature and monitor the reaction progress using Thin Layer

Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate

solution.

Extract the aqueous layer with dichloromethane.

Combine the organic layers, wash with brine, and dry over anhydrous sulfate.

Filter and concentrate the organic phase under reduced pressure.

The crude product can be purified by column chromatography on silica gel.

Logical Workflow for Synthesis
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A schematic of the proposed reductive amination synthesis workflow.

Biological Activity and Signaling Pathways
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Currently, there is a notable lack of publicly available data on the specific biological activities

and signaling pathway interactions of 1-(3-methoxyphenyl)-N,N-dimethylmethanamine.

However, the methoxyphenyl and benzylamine moieties are present in numerous biologically

active compounds, suggesting potential areas for future investigation.

Derivatives of methoxyphenyl compounds have been explored for a range of therapeutic

applications, including as antimicrobial and anticancer agents. The presence of the methoxy

group can influence the pharmacokinetic properties of a molecule, potentially enhancing its

metabolic stability and cell permeability.

The tertiary amine of the benzylamine structure imparts basicity to the molecule, which can be

a key factor in its interaction with biological targets such as receptors and enzymes.

Hypothetical Research Workflow for Biological
Screening
Given the structural alerts, a logical workflow for the initial biological screening of this

compound would involve a series of in vitro assays.

Initial Biological Screening

1-(3-methoxyphenyl)-N,N-dimethylmethanamine

Cytotoxicity Assays

Evaluate effect on cell viability

Antimicrobial Assays

Test against various pathogens

Receptor Binding Assays

Screen against a panel of CNS receptors

Hit Identification

Lead Optimization
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Click to download full resolution via product page

A proposed workflow for the initial biological evaluation of the compound.

Conclusion
1-(3-methoxyphenyl)-N,N-dimethylmethanamine is a readily synthesizable compound with well-

defined physicochemical properties. While its specific biological functions are yet to be

thoroughly investigated, its structural components suggest that it may serve as a valuable

scaffold in drug discovery and development. Further research is warranted to elucidate its

pharmacological profile and potential therapeutic applications. This guide provides a

foundational resource for researchers embarking on the study of this and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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